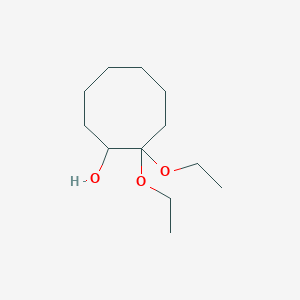
2,2-Diethoxycyclooctan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diethoxycyclooctan-1-ol is an organic compound that is widely used in scientific research. It is a cyclooctanol derivative that has a unique chemical structure, making it an interesting subject for study. This compound has several applications in the field of chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2,2-Diethoxycyclooctan-1-ol is not fully understood. However, it is believed to act as a chiral auxiliary in organic reactions. It has been shown to enhance the enantioselectivity of several reactions, including aldol reactions, Michael additions, and Diels-Alder reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2,2-Diethoxycyclooctan-1-ol. However, it has been shown to have low toxicity in animal studies. It is not known to have any significant effects on the cardiovascular, respiratory, or nervous systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,2-Diethoxycyclooctan-1-ol in lab experiments include its high purity, stability, and low toxicity. It is also readily available and relatively inexpensive. The limitations of using this compound include its limited solubility in water and some organic solvents. This can make it difficult to use in certain reactions.
Zukünftige Richtungen
There are several future directions for the study of 2,2-Diethoxycyclooctan-1-ol. One area of research is the development of new synthetic methods for this compound. Another area of research is the study of its potential applications in the field of catalysis. Additionally, the biological activity of this compound could be explored further to determine its potential as a drug candidate.
Conclusion:
In conclusion, 2,2-Diethoxycyclooctan-1-ol is an interesting compound that has several scientific research applications. Its unique chemical structure makes it an important subject for study in the fields of chemistry, biochemistry, and pharmacology. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of 2,2-Diethoxycyclooctan-1-ol in various scientific fields.
Synthesemethoden
The synthesis of 2,2-Diethoxycyclooctan-1-ol is a multi-step process that involves several chemical reactions. The most common method for synthesizing this compound is the Grignard reaction. In this reaction, 2,2-Diethoxycyclooctanone is reacted with magnesium in the presence of anhydrous ether to form a Grignard reagent. The Grignard reagent is then reacted with ethylene oxide to produce 2,2-Diethoxycyclooctan-1-ol.
Wissenschaftliche Forschungsanwendungen
2,2-Diethoxycyclooctan-1-ol has several scientific research applications. It is commonly used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. This compound is also used as a ligand in the synthesis of catalysts for organic reactions. In addition, it is used as a starting material for the synthesis of other cyclooctanol derivatives.
Eigenschaften
CAS-Nummer |
180293-73-6 |
|---|---|
Produktname |
2,2-Diethoxycyclooctan-1-ol |
Molekularformel |
C12H24O3 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
2,2-diethoxycyclooctan-1-ol |
InChI |
InChI=1S/C12H24O3/c1-3-14-12(15-4-2)10-8-6-5-7-9-11(12)13/h11,13H,3-10H2,1-2H3 |
InChI-Schlüssel |
OGYZEGVIKUOZLE-UHFFFAOYSA-N |
SMILES |
CCOC1(CCCCCCC1O)OCC |
Kanonische SMILES |
CCOC1(CCCCCCC1O)OCC |
Synonyme |
Cyclooctanol, 2,2-diethoxy-, (+)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



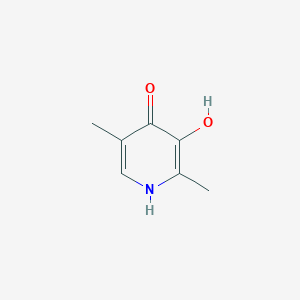
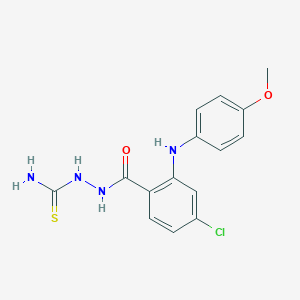
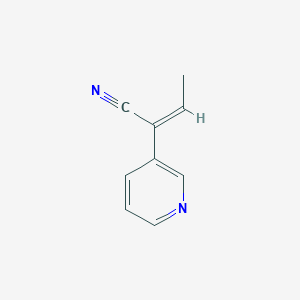
![1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one](/img/structure/B64935.png)
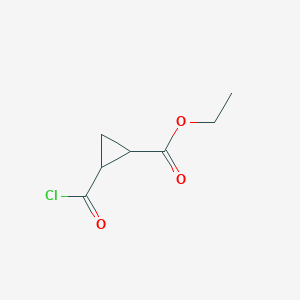
![1-Chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B64941.png)
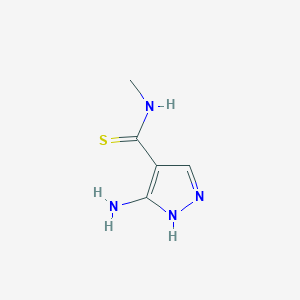
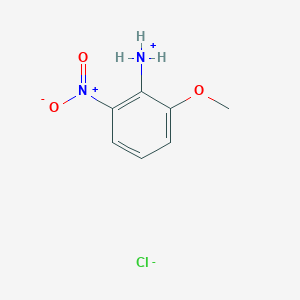
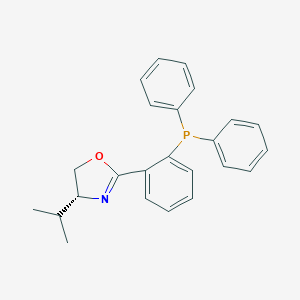
![2,3-Dihydrofuro[3,2-c]pyridine 5-oxide](/img/structure/B64955.png)
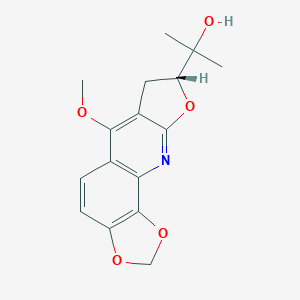
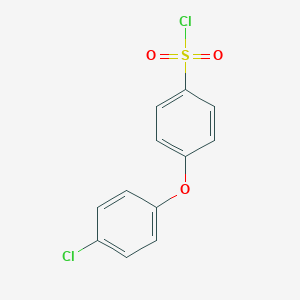
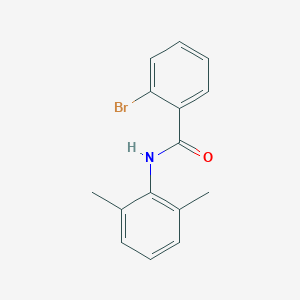
![5-Hydroxybenzo[d]isoxazol-3(2H)-one](/img/structure/B64969.png)